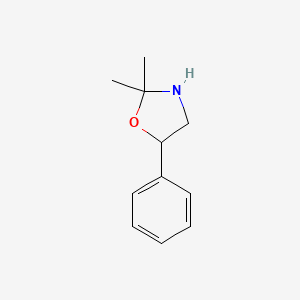

2,2-Dimethyl-5-phenyloxazolidine

Description

General Context of Oxazolidine (B1195125) Chemistry in Contemporary Organic Synthesis

Oxazolidines are a class of five-membered heterocyclic compounds that feature both a nitrogen and an oxygen atom in their ring structure. ontosight.ai This structural motif is of significant interest in organic chemistry due to its versatility and presence in a wide array of biologically active molecules. acs.orgmdpi.com In contemporary organic synthesis, oxazolidines are widely utilized as chiral auxiliaries, protecting groups for aldehydes and ketones, and as precursors to more complex molecular architectures. ontosight.aielsevierpure.com The ability to readily synthesize oxazolidines from the condensation of amino alcohols with carbonyl compounds makes them easily accessible and highly versatile synthetic intermediates. acs.org

The oxazolidine ring can be strategically modified at various positions, allowing for fine-tuning of its steric and electronic properties. This adaptability is crucial for its application in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount. beilstein-journals.org Furthermore, the oxazolidine framework is a key component in a number of pharmacologically active compounds, highlighting its importance in medicinal chemistry. nih.gov

Significance of 2,2-Dimethyl-5-phenyloxazolidine and its Closely Related Derivatives in Chemical Research

This compound, with the Chemical Abstracts Service (CAS) registry number 87601-24-9, and its derivatives are of particular significance in chemical research primarily due to their role as chiral auxiliaries and as versatile intermediates in the synthesis of complex organic molecules. alfa-chemistry.commolbase.combldpharm.comsinfoochem.comcymitquimica.com The presence of the phenyl group at the 5-position and the gem-dimethyl group at the 2-position of the oxazolidine ring creates a specific stereochemical environment that can be exploited to control the formation of new stereocenters in a reaction. elsevierpure.com

Research has demonstrated the utility of derivatives such as 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines in highly diastereoselective synthetic transformations. thieme-connect.com These compounds are often prepared from readily available chiral precursors like ephedrine (B3423809) or pseudoephedrine, further enhancing their appeal in asymmetric synthesis. thieme-connect.com For instance, the diastereoselective condensation of biaryl aldehydes with (-)-ephedrine can produce (2S,4S,5R)-2-(6,2′-Dimethoxybiphenyl-2-yl)-3,4-dimethyl-5-phenyloxazolidine, a key intermediate in the synthesis of atropisomeric biaryl compounds. beilstein-journals.org

Moreover, functionalized derivatives of 2,2-dimethyl-4-phenyloxazolidine serve as crucial building blocks for the synthesis of potential therapeutic agents. For example, various N-substituted and C5-substituted 2,2-dimethyl-4-phenyloxazolidine-5-carboxamides have been synthesized and evaluated for their potential as anticancer agents. lgcstandards.com The stability and reactivity of the oxazolidine ring in these derivatives allow for further chemical modifications, making them valuable scaffolds in drug discovery programs.

Below is a table summarizing some key derivatives of this compound and their applications in research:

| Derivative Name | Application | Reference |

| (2S,4S,5R)-2-(6,2′-Dimethoxybiphenyl-2-yl)-3,4-dimethyl-5-phenyloxazolidine | Intermediate in the synthesis of atropisomeric biaryl compounds | beilstein-journals.org |

| 5-N-Isopropyl-3-N′-tert-butoxycarbonyl-2,2-dimethyl-4-phenyl oxazolidine-5-carboxamide | Precursor for potential anticancer agents | lgcstandards.com |

| 5-N-Cyclopropyl-3-N′-tert-butoxycarbonyl-2,2-dimethyl-4-phenyl oxazolidine-5-carboxamide | Precursor for potential anticancer agents | lgcstandards.com |

| cis-2-(4-methoxyphenyl)-3,4-dimethyl-5-phenyloxazolidine | Prodrug of (-)-ephedrine, studied for its hydrolysis and complexation with cyclodextrins | nih.gov |

| (4S,5S)-3,4-dimethyl-5-phenyloxazolidine | Product of the reaction between (+)-pseudoephedrine and formaldehyde | sci-hub.se |

Historical Development and Evolution of Research on Phenyloxazolidine Frameworks

The study of oxazolidine chemistry has a history stretching back over a century, with the first synthesis of an oxazolidine derivative being reported in the late 19th century. However, the systematic investigation and application of phenyloxazolidine frameworks in organic synthesis gained significant momentum in the latter half of the 20th century.

Early research into phenyloxazolidines often focused on their synthesis and basic characterization. For example, a 1971 study reported the crystal and molecular structure of 2-p-bromophenyl-3,4-dimethyl-5-phenyloxazolidine, providing valuable insights into the stereochemistry of these compounds. acs.orgacs.org Around the same time, the reaction of ephedrine and its isomers with aldehydes to form 3,4-dimethyl-5-phenyloxazolidines was being explored, laying the groundwork for their later use as chiral auxiliaries. mdma.ch

The 1980s and 1990s saw a surge in the application of phenyloxazolidine derivatives in asymmetric synthesis. The development of highly diastereoselective methods for the synthesis of substituted phenyloxazolidines, such as the work on 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines, marked a significant advancement in the field. thieme-connect.com This period also saw the exploration of phenyloxazolidines as intermediates in the synthesis of cardiovascular drugs and other biologically active molecules.

In recent years, research has continued to expand on the utility of phenyloxazolidine frameworks. The development of new catalytic methods for their synthesis and the design of novel phenyloxazolidine-based ligands for asymmetric catalysis are active areas of investigation. elsevierpure.combeilstein-journals.org Furthermore, the unique properties of these compounds continue to be exploited in the development of complex molecular architectures and potential new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2,2-dimethyl-5-phenyl-1,3-oxazolidine |

InChI |

InChI=1S/C11H15NO/c1-11(2)12-8-10(13-11)9-6-4-3-5-7-9/h3-7,10,12H,8H2,1-2H3 |

InChI Key |

WADRXVPBDAHDJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(NCC(O1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2,2 Dimethyl 5 Phenyloxazolidine and Its Derivatives

Traditional Condensation Reactions for Oxazolidine (B1195125) Ring Formation

The most fundamental approach to constructing the oxazolidine ring involves the condensation of a 1,2-amino alcohol with a carbonyl compound. This method is widely employed due to its simplicity and the ready availability of starting materials.

Cyclization of 2-Amino Alcohols with Aldehydes and Ketones

The reaction of a 2-amino alcohol with an aldehyde or ketone is a classic method for forming the oxazolidine ring. researchgate.netorganic-chemistry.org Specifically, the synthesis of 2,2-disubstituted oxazolidines, such as 2,2-dimethyl-5-phenyloxazolidine, is often achieved through the reaction of an appropriate amino alcohol with a ketone like acetone (B3395972). thieme-connect.com These reactions typically proceed via the formation of a hemiaminal intermediate, which then undergoes intramolecular cyclization to yield the oxazolidine. organic-chemistry.orgnih.gov The reaction of aromatic aldehydes with amino alcohols like ephedrine (B3423809) and pseudoephedrine has also been extensively studied to produce various 2-aryl-3,4-dimethyl-5-phenyloxazolidines. nih.govpublish.csiro.au

The reaction conditions can influence the outcome, with some reactions occurring at room temperature over several days, while others require heating in solvents like benzene (B151609) or ethanol. thieme-connect.compublish.csiro.au The use of catalysts, such as protic or Lewis acids, can facilitate the reaction, particularly with less reactive ketones. thieme-connect.com For instance, scandium triflate has been effectively used to promote the condensation of ketones with ephedrine or pseudoephedrine. thieme-connect.com

Table 1: Examples of Traditional Condensation Reactions for Oxazolidine Synthesis

| Amino Alcohol | Carbonyl Compound | Product | Reference |

| Ephedrine | Benzaldehyde | 2-Phenyl-3,4-dimethyl-5-phenyloxazolidine | publish.csiro.au |

| Pseudoephedrine | Acetone | 2,2,3,4-Tetramethyl-5-phenyloxazolidine | thieme-connect.com |

| Serinol | Various Aldehydes/Ketones | Imines or 1,3-Oxazolidines | polimi.it |

| (-)-Ephedrine | Aromatic Aldehydes | Optically active oxazolidines | rsc.org |

Solvent-Free and Environmentally Conscious Synthesis Protocols

In line with the principles of green chemistry, solvent-free and environmentally benign methods for oxazolidine synthesis have been developed. These protocols aim to reduce waste and avoid the use of hazardous solvents. polimi.it One such approach involves the direct reaction of 2-amino-1,3-propanediol (B45262) (serinol) with aldehydes and ketones without a solvent or catalyst, yielding either imines or 1,3-oxazolidines with high regioselectivity. polimi.it

Microwave irradiation has also emerged as a powerful tool for solvent-free synthesis. The condensation of enantiomerically pure amino alcohols like (-)-ephedrine and (+)-pseudoephedrine with aldehydes under focused microwave irradiation provides 1,3-oxazolidines in excellent yields and with high diastereoselectivity. rsc.org This method often leads to the thermodynamically more stable diastereomer, especially with prolonged irradiation times. rsc.org Furthermore, ionic liquids, such as 1-butyl-3-methylimidazolium bromide, have been successfully employed as recyclable catalysts for the solvent-free synthesis of 2-aryl-2-oxazoline derivatives from aryl nitriles and ethanolamine. bohrium.com

Advanced and Stereoselective Synthetic Pathways

To address the demand for enantiomerically pure and highly substituted oxazolidines, a range of advanced and stereoselective synthetic methods have been developed. These strategies offer greater control over the stereochemistry of the final products.

Multi-Component Reactions for Substituted 1,3-Oxazolidine Compounds

Multi-component reactions (MCRs) provide an efficient and atom-economical route to complex molecules like substituted 1,3-oxazolidines in a single step from three or more starting materials. nih.govresearchgate.net An efficient three-component reaction has been reported for the synthesis of multi-substituted 1,3-oxazolidine compounds with high optical purity from anilines, ethyl glyoxalate, and epoxides. nih.govresearchgate.net This reaction proceeds via a kinetic resolution process and can afford products with good diastereoselectivities and enantioselectivities. nih.gov Another example involves the SnCl₂-catalyzed three-component coupling of anilines, epoxides, and paraformaldehyde to yield 1,3-oxazolidine derivatives. rsc.orgrsc.org This method is notable for its simplicity, moderate reaction temperatures, and good functional group tolerance. rsc.orgrsc.org

Table 2: Multi-Component Reactions for 1,3-Oxazolidine Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

| Anilines, Ethyl Glyoxalate, Epoxides | Ti(O-i-Pr)₄, Chiral Ligand | Multi-substituted 1,3-Oxazolidines | nih.govresearchgate.net |

| Anilines, Epoxides, Paraformaldehyde | SnCl₂ | 1,3-Oxazolidine derivatives | rsc.orgrsc.org |

| Aziridine, Formaldehyde, Formic Acid | Neat, 100 °C | 1,3-Oxazolidines | mdpi.com |

Intramolecular Cyclization and Intermolecular Cycloaddition Strategies

Intramolecular cyclization and intermolecular cycloaddition reactions represent powerful strategies for the synthesis of the 1,3-oxazolidine skeleton. nih.gov Intramolecular cyclization of oxazolidinones with carbanions has been shown to produce functionalized lactams in high yields. nih.govnih.gov While this specific example leads to lactams, the underlying principle of intramolecular ring closure is a key strategy in heterocyclic synthesis. More directly, an efficient sequential intramolecular cyclization of amino alcohol carbamates can lead to oxazolidinones. organic-chemistry.org

Intermolecular cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are also a versatile method for constructing oxazolidine rings. mdpi.com These reactions involve the addition of a 1,3-dipole, such as an azomethine ylide, to a dipolarophile, which can be a carbonyl compound. mdpi.com For instance, the reaction of azomethine ylides with aldehydes or ketones can yield oxazolidine derivatives. mdpi.com Palladium-catalyzed sequential intramolecular annulation followed by intermolecular [3+2] cycloaddition of 5-allenyloxazolidine-2,4-diones with dipoles has also been developed to synthesize spiroheterocycles containing an oxazolidine ring. rsc.org

Diastereoselective Synthesis Utilizing Chiral Amino Alcohols (e.g., Pseudoephedrine, Ephedrine, Norephedrine)

The use of chiral amino alcohols derived from natural sources, such as pseudoephedrine, ephedrine, and norephedrine (B3415761), is a cornerstone of diastereoselective oxazolidine synthesis. researchgate.netuea.ac.uk The inherent chirality of these starting materials allows for the formation of oxazolidines with a high degree of stereocontrol.

The reaction of ketones with pseudoephedrine or ephedrine in the presence of scandium triflate and 4 Å molecular sieves leads to the formation of 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines and 2-alkyl-2-aryl-3,4-dimethyl-5-phenyloxazolidines with high diastereoselectivity. researchgate.netthieme-connect.comuea.ac.uk The stereochemical outcome of these reactions can be influenced by the choice of the amino alcohol diastereomer (ephedrine vs. pseudoephedrine). thieme-connect.com For example, reactions with pseudoephedrine often exhibit better diastereoselectivity compared to those with ephedrine. thieme-connect.com

Solid-state reactions between aldehydes and (-)-ephedrine or (+)-pseudoephedrine have also been shown to produce optically active oxazolidines, with the stereoselectivity being comparable to or different from reactions in solution. rsc.org Furthermore, N-protected norephedrine derivatives can be cyclized with α,β-unsaturated dimethyl acetals to yield 2-alkenyloxazolidines with a preference for the cis isomer. iupac.org

Table 3: Diastereoselective Synthesis of Oxazolidines from Chiral Amino Alcohols

| Chiral Amino Alcohol | Carbonyl Compound | Catalyst/Conditions | Key Feature | Reference |

| Pseudoephedrine/Ephedrine | Ketones | Scandium triflate, 4 Å molecular sieves | High diastereoselectivity | researchgate.netthieme-connect.comuea.ac.uk |

| (-)-Ephedrine/(+)-Pseudoephedrine | Aldehydes | Solid-state reaction | Optically active oxazolidines | rsc.org |

| (-)-Ephedrine/(+)-Pseudoephedrine | Aldehydes | Focused microwave irradiation (solvent-free) | High yields and diastereoselectivity | rsc.org |

| N-Protected Norephedrine | α,β-Unsaturated Dimethyl Acetals | Acid catalyst | Preference for cis isomer | iupac.org |

Catalytic Enantioselective Synthesis Methods

The catalytic enantioselective synthesis of chiral 1,3-oxazolidines represents a highly efficient strategy for creating stereochemically defined structures. These methods are prized for their ability to generate products with high enantioselectivity, often utilizing chiral catalysts to control the formation of new stereocenters.

One prominent approach involves the [3+2] cycloaddition of azomethine ylides with aldehydes. For instance, nickel(II)-catalyzed diastereoselective cycloaddition of N-tosylaziridine dicarboxylates with aromatic aldehydes yields highly substituted 1,3-oxazolidines. mdpi.com Similarly, palladium complexes have been used to catalyze the decarboxylative cycloaddition of vinylethylene carbonates with imines, producing 4-substituted-4-vinyloxazolidines in very good yields and high enantioselectivities. organic-chemistry.org

Another effective strategy is the catalytic cycloaddition of aziridines with aldehydes, which can be promoted by iron porphyrin Lewis acid catalysts to afford oxazolidines with high regio- and diastereoselectivity. organic-chemistry.org Furthermore, multi-component reactions have been developed to synthesize chiral 1,3-oxazolidine derivatives with moderate yields and good diastereoselectivities and enantioselectivities. nih.gov These reactions can sometimes be followed by kinetic resolution to obtain products with even higher enantiomeric excess. nih.gov

Organocatalysis also offers a powerful tool for the enantioselective synthesis of oxazolidines. Chiral phosphoric acids, for example, have been used to catalyze the Pictet-Spengler reaction, leading to the formation of 1-substituted tetrahydroisoquinolines via an iminium ion cyclization, showcasing the versatility of catalytic enantioselective methods. researchgate.net Additionally, a chiral magnesium phosphate (B84403) catalyst has been shown to be highly efficient in the one-pot synthesis of a variety of 1,3-oxazolidines through the formation of hemiaminal intermediates followed by intramolecular cyclization. organic-chemistry.org

Below is a table summarizing various catalytic methods for the synthesis of oxazolidine derivatives:

| Catalyst/Method | Reactants | Product Type | Selectivity |

| Nickel(II) Complex | N-Tosylaziridine Dicarboxylates, Aromatic Aldehydes | Highly Substituted 1,3-Oxazolidines | High Diastereoselectivity |

| Palladium Complex | Vinylethylene Carbonates, Imines | 4-Substituted-4-Vinyloxazolidines | High Enantio- and Diastereoselectivity |

| Iron Porphyrin | Aziridines, Aldehydes | Oxazolidines | High Regio- and Diastereoselectivity |

| Multi-component Reaction | Anilines, Ethyl Glyoxalate, Epoxides | Chiral 1,3-Oxazolidine Derivatives | Good Diastereo- and Enantioselectivity |

| Chiral Magnesium Phosphate | Alcohols, Imines | 1,3-Oxazolidines | Excellent Enantioselectivity |

| Chiral Phosphoric Acid | N-(o-nitrophenylsulfenyl)phenylethylamines | 1-Substituted Tetrahydroisoquinolines | High Enantioselectivity |

Functionalization of N-Acyl-1,3-oxazolidines for Stereocontrol

N-Acyl-1,3-oxazolidines, which can be derived from this compound, are highly effective chiral auxiliaries in asymmetric synthesis. researchgate.netresearchgate.net The stereocontrol arises from the rigid conformation of the oxazolidine ring and the steric hindrance provided by its substituents, which guide the approach of reagents to one face of the enolate formed from the N-acyl group.

This strategy is widely applied in various stereoselective transformations, including aldol (B89426) reactions, alkylations, and conjugate additions. The stereochemical outcome of these reactions is highly dependent on the choice of the Lewis acid, which coordinates to the carbonyl oxygens and dictates the enolate's conformation.

For example, in titanium-mediated aldol reactions, N-acyl oxazolidinones have demonstrated yields and stereoselectivities comparable to standard Evans-type auxiliaries. researchgate.net The functionalization of these chiral auxiliaries allows for the synthesis of a wide range of bioactive molecules and natural products. researchgate.net

After the desired stereoselective transformation, the chiral auxiliary can be cleaved under mild conditions, such as hydrolysis or reduction, to yield the final chiral product and allow for the recovery of the parent this compound. This recyclability makes the methodology both efficient and economical.

The following table presents examples of diastereoselective reactions using N-acyl oxazolidine auxiliaries:

| Reaction Type | Electrophile | Lewis Acid/Conditions | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.) |

| Aldol Reaction | Aldehyde | TiCl₄, (-)-Sparteine | High d.r. |

| Alkylation | Alkyl Halide | NaHMDS, then RX | >95:5 d.r. |

| Michael Addition | α,β-Unsaturated Ester | TiCl₄, Et₃N | High d.e. |

Mechanistic Elucidation of Oxazolidine Ring Formation Processes

Proposed Reaction Mechanisms and Intermediates

The formation of a this compound ring from the condensation of an amino alcohol like phenylalaninol with acetone is a well-established process that typically proceeds under acid catalysis. The reaction is reversible and involves several key intermediates. chimia.ch

The proposed mechanism unfolds through the following sequence of steps:

Activation of the Carbonyl Group : The reaction is initiated by the protonation of the carbonyl oxygen of acetone by an acid catalyst. This step increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

Formation of a Hemiaminal Intermediate : The nitrogen atom of the amino alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a hemiaminal. acs.org The stability of this intermediate can be influenced by the substituents on the reactants. acs.org

Proton Transfer : A proton is transferred from the newly bonded nitrogen atom to the oxygen atom of the hemiaminal, a process often mediated by the solvent or the conjugate base of the catalyst.

Dehydration to an Iminium Ion : The resulting intermediate readily eliminates a water molecule, facilitated by the lone pair of electrons on the adjacent nitrogen atom. This dehydration step forms a resonance-stabilized iminium ion. The formation of an iminium intermediate is a critical step in the ring-closure process. researchgate.net

Intramolecular Cyclization : The hydroxyl group of the original amino alcohol then functions as an internal nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular ring-closing step forms the five-membered oxazolidine ring.

Deprotonation : The final step is the deprotonation of the oxygen atom in the newly formed ring, which regenerates the acid catalyst and yields the final oxazolidine product.

The entire process is an equilibrium. To drive the reaction to completion, the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by the addition of a dehydrating agent. acs.org The stereochemistry at the C5 position of the oxazolidine is directly inherited from the chiral amino alcohol precursor.

Chemical Reactivity and Transformation Mechanisms of the 2,2 Dimethyl 5 Phenyloxazolidine System

Ring-Opening Reactions of 2,2-Dimethyl-5-phenyloxazolidine and Related Oxazolidines

The susceptibility of the oxazolidine (B1195125) ring to cleavage is a defining characteristic of its chemistry. This reactivity allows for the controlled release of the constituent β-amino alcohol and carbonyl compounds, a feature exploited in various synthetic strategies.

Nucleophilic Ring Opening with Halosilane Equivalents

The reaction of oxazolidines with halosilane equivalents represents a significant synthetic transformation. While specific studies on this compound with halosilanes are not extensively detailed in the provided results, the general reactivity of related systems suggests that such reactions would proceed. Classical methods for the synthesis of benzylic silanes, for instance, have traditionally involved the use of reactive halosilanes like chlorotrimethylsilane (B32843) with organometallic reagents. researchgate.net This indicates the susceptibility of similar structures to nucleophilic attack by silyl (B83357) species, which would likely lead to ring opening of the oxazolidine.

Reductive Ring Cleavage and Hydrogenation Processes

Reductive cleavage and hydrogenation offer pathways to modify the oxazolidine structure. For instance, the clandestine synthesis of methamphetamine from ephedrine (B3423809) or pseudoephedrine involves a reduction step to remove the hydroxyl group. calstate.edu While not a direct hydrogenation of the oxazolidine ring itself, this demonstrates that the core structure, from which the oxazolidine is derived, is amenable to reductive processes. Furthermore, the use of a palladium-PHOX catalyst with a noncoordinating BArF4 counteranion has been shown to be effective in the enantioselective hydroamination of dienes, highlighting the utility of metal-catalyzed hydrogenation in related nitrogen-containing heterocyclic systems. acs.org

Hydrolytic Stability and Ring-Opened Intermediates

The hydrolytic stability of oxazolidines, including this compound, is a critical aspect of their chemistry, particularly in aqueous environments. Oxazolidines can undergo hydrolysis to revert to their parent β-amino alcohol and carbonyl constituents. calstate.edu This process is influenced by pH and the nature of substituents on the oxazolidine ring. researchgate.net

Under acidic conditions, protonation of the ring nitrogen can activate the ring towards hydrolysis, leading to ring opening. odu.edu Studies on various oxazolidine derivatives have shown that they undergo facile and complete hydrolysis in a pH range of 1-11. researchgate.net The rates of hydrolysis are subject to general acid-base catalysis. researchgate.net For many oxazolidines, the pH-rate profiles are sigmoidal, with maximum rates observed at pH values greater than 7-7.5. researchgate.net

The presence of electron-withdrawing or -donating groups on the phenyl ring can influence the rate of hydrolysis. For example, 2-phenyl substituted oxazolidines with electron-withdrawing nitro substituents hydrolyze more rapidly than unsubstituted or methoxy-substituted derivatives. researchgate.netresearchgate.net This is attributed to the stabilization of the ring-opened intermediates. researchgate.netresearchgate.net Conversely, oxazolidines with a methyl or proton at the 2-position are generally more stable to hydrolysis than their 2-phenyl counterparts. researchgate.netresearchgate.net The nature of the substituent at the 3-position also plays a role, with N-phenyl oxazolidines being less stable than N-methyl substituted ones. researchgate.netresearchgate.net

Upon hydrolysis, ring-opened intermediates are formed, which can be observed using techniques like NMR spectroscopy. researchgate.netresearchgate.net In some cases, these intermediates can undergo further reactions, such as the formation of dimeric β-amino alcohol compounds through an internal reaction. researchgate.netresearchgate.net

Isomerization and Rearrangement Pathways of this compound Derivatives

Beyond ring-opening reactions, the this compound system can undergo isomerization and rearrangement, leading to changes in its stereochemistry and connectivity.

Thermal Rearrangements and Conformational Dynamics

The thermal stability and conformational dynamics of oxazolidine derivatives are influenced by their substitution patterns. While specific studies on the thermal rearrangement of this compound were not found, related systems provide insights. For instance, the isomerization of 2-bromooxazolines can be thermally induced, leading to the formation of α-bromo-isocyanate derivatives. uni-heidelberg.de This highlights the potential for thermally driven rearrangements in the oxazolidine ring system. The conformational dynamics of related heterocyclic systems, such as N-aryl-tetrahydropyrimidines, have been studied using dynamic NMR, revealing the existence of stereolabile atropisomers with measurable interconversion barriers. acs.org Such conformational flexibility is likely present in the this compound framework as well.

Epimerization Phenomena in Derivatization

Epimerization at stereocenters is a notable phenomenon during the derivatization of oxazolidine systems. For example, the derivatization of (4S,5S)-3,4-dimethyl-5-phenyloxazolidine (formed from pseudoephedrine and formaldehyde) with trifluoroacetic acid anhydride (B1165640) (TFAA) for GC-MS analysis can lead to the formation of N,O-bis(trifluoroacetyl)ephedrine, indicating epimerization has occurred. sci-hub.seresearchgate.net This suggests that the analytical conditions can induce a change in the stereochemistry of the molecule. sci-hub.se This epimerization is significant as it can lead to the appearance of diastereoisomers that were not present in the original sample. sci-hub.se It has been observed that in some reactions involving the formation of oxazolidines from ephedrine and acetaldehyde, both diastereomers may be present initially, but one epimer may be favored at the end of the reaction. calstate.edu

Data Tables

Derivatization Reactions for Analytical and Synthetic Purposes (e.g., Trifluoroacetylation)

It is important to note that the analytical derivatization of structurally related compounds, such as oxazolidines derived from ephedrine and pseudoephedrine, has been reported. However, due to the strict focus of this article on this compound, a detailed discussion of these analogues falls outside the present scope.

The absence of specific literature on the derivatization of this compound may suggest that for many applications, direct analysis of the underivatized compound is sufficient, or that its primary utility lies in synthetic pathways where the oxazolidine moiety is a transient protecting group, removed without the need for further derivatization of the heterocyclic ring itself.

Further research would be necessary to explore the potential for developing specific derivatization protocols for this compound should the need arise for enhanced analytical detection or for specific synthetic modifications.

Stereochemical Control and Asymmetric Induction in 2,2 Dimethyl 5 Phenyloxazolidine Chemistry

2,2-Dimethyl-5-phenyloxazolidine and its Analogues as Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. This compound, often derived from the readily available and chiral amino acid phenylalanine, and its structural relatives, have been successfully employed as chiral auxiliaries in a variety of asymmetric transformations.

Applications in Asymmetric Cycloadditions (e.g., Nitrile Oxide Cycloadditions)

Asymmetric 1,3-dipolar cycloadditions are powerful reactions for the construction of five-membered heterocyclic rings with a high degree of stereocontrol. The use of chiral auxiliaries attached to the dipolarophile is a common strategy to induce asymmetry. Research has shown that acrylamide (B121943) derivatives of chiral (R)-2,2-dimethyl-4-phenyloxazolidines can achieve high diastereoselectivities in cycloadditions with nitrile oxides. researchgate.net In some cases, these reactions have yielded diastereoselectivities of up to 91%. researchgate.net

The effectiveness of these oxazolidine-based auxiliaries is often attributed to the rigid conformation they impose on the reactive species, which leads to a preferred direction of approach for the incoming reagent. For instance, in the Diels-Alder reaction, which is another type of cycloaddition, chiral α,β-unsaturated N-acyloxazolidinones derived from phenylalaninol have demonstrated high reactivity and diastereoselectivity. researchgate.net These reactions can proceed with exceptional endo/exo selectivities even at very low temperatures. researchgate.net

A similar principle applies to the asymmetric formal (3+2) cycloaddition of donor-acceptor aziridines with aldehydes, which has been used to synthesize enantioenriched cis-(2S,5S)-1,3-oxazolidines. rsc.org This method highlights the utility of oxazolidine-based structures in constructing other chiral heterocyclic systems. rsc.org

Influence on Diastereoselectivity in Synthetic Transformations

The influence of this compound and its analogues extends beyond cycloadditions to other important synthetic transformations, such as enolate alkylations and conjugate additions. The stereochemical outcome of these reactions is highly dependent on the structure of the chiral auxiliary.

For example, the alkylation of enolates derived from N-acyl-4-phenyl-5,5-dimethyloxazolidin-2-ones, an analogue of this compound, proceeds with high diastereoselectivity, generally greater than 95% de. rsc.org Similarly, the conjugate addition of organocuprates to these chiral auxiliaries also exhibits high levels of diastereoselectivity. rsc.org

The diastereoselectivity in these reactions is often rationalized by the formation of a rigid chelated intermediate. In the case of enolate alkylation, the metal cation (e.g., Li⁺ or Na⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the auxiliary, creating a conformationally restricted system. The bulky substituent at the C-5 position of the oxazolidine (B1195125) ring (the phenyl group in this case) then effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. stackexchange.com

The choice of the C-2 substituent on the oxazolidine ring can also have a significant impact on diastereoselectivity. For instance, a 2-trifluoromethyl-2-methyl-4-phenyloxazolidine auxiliary has been shown to lead to very high diastereoselectivity (>98% de) in the alkylation of its amide sodium enolate. researchgate.netresearchgate.net

Chiral Oxazolidine Ligands in Asymmetric Catalysis

In addition to their role as stoichiometric chiral auxiliaries, oxazolidine derivatives are also used as chiral ligands in transition metal-catalyzed asymmetric reactions. In this context, the oxazolidine moiety coordinates to the metal center, creating a chiral environment that influences the stereochemical outcome of the catalytic transformation.

Design and Synthesis of Chiral 1,3-Oxazolidine Ligands

The synthesis of chiral 1,3-oxazolidine ligands often starts from readily available chiral precursors, such as α-amino acids. acs.org For example, L-phenylalanine can be reduced to the corresponding amino alcohol, phenylalaninol, which can then be condensed with a ketone or aldehyde to form the oxazolidine ring. dntb.gov.uaresearchgate.net This modular approach allows for the synthesis of a wide variety of ligands with different steric and electronic properties by varying the starting amino acid and the carbonyl compound.

For instance, fluorous-supported oxazolidinone chiral auxiliaries have been prepared from L-phenylalanine and L-valine. acs.org These ligands can be easily separated from the reaction mixture by fluorous solid-phase extraction, which simplifies the purification process. acs.org

Catalytic Performance in Enantioselective Reactions (e.g., alkylations, allylic alkylations, cycloadditions, aldol (B89426) reactions)

Chiral oxazolidine ligands have been successfully applied in a range of enantioselective reactions. For example, copper(II) complexes of chiral bis(oxazoline) ligands have been shown to be effective catalysts for the enantioselective intramolecular Diels-Alder reaction.

In the realm of palladium-catalyzed asymmetric allylic alkylation, a key C-C bond-forming reaction, chiral phosphine-oxazoline (PHOX) ligands are widely used. The gem-dimethyl group at the C-5 position of the oxazoline (B21484) ring in some PHOX ligands has been shown to have a beneficial effect on reactivity and enantioselectivity.

Chiral oxazolidine-based catalysts have also been employed in aldol reactions. The boron enolate of an N-propionyl-2-imidazolidinone, synthesized from L-phenylalaninol, reacts with aldehydes with high diastereoselectivity. researchgate.net Imidazolidinone auxiliaries are sometimes preferred over oxazolidinones in sterically demanding aldol reactions to avoid nucleophilic ring opening of the auxiliary. researchgate.net

Diastereoselectivity Assessment and Stereochemical Determination in this compound Systems

The accurate determination of the stereochemistry of the products obtained from reactions using this compound-based auxiliaries and ligands is crucial for evaluating the effectiveness of the asymmetric induction. Several analytical techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers. For 2-(substituted phenyl)-3,4-dimethyl-5-phenyloxazolidine derivatives, it has been observed that cis isomers generally exhibit higher specific and molecular rotations than the corresponding trans isomers. researchgate.net The chemical shifts of the protons on the oxazolidine ring, particularly those at the C-2, C-4, and C-5 positions, are sensitive to the relative stereochemistry and can be used to distinguish between diastereomers. odu.edumdma.ch For example, in the NMR spectrum of a 2,3,4-trimethyl-5-phenyloxazolidine, the chemical shift of the methyl group at C-4 can help in assigning the stereochemistry. calstate.edu

Table 1: Representative ¹H NMR Chemical Shifts (ppm) for Protons in 2,3,4-trimethyl-5-phenyloxazolidine Derivatives This table is a generalized representation based on literature data and may not reflect the exact values for all derivatives.

| Proton | Chemical Shift Range (ppm) | Multiplicity |

| C4-H | 4.0 - 4.5 | m |

| C5-H | 4.8 - 5.3 | d |

| C2-CH₃ | 1.3 - 1.6 | d |

| C4-CH₃ | 0.7 - 1.0 | d |

| N-CH₃ | 2.2 - 2.5 | s |

X-ray crystallography provides unambiguous determination of the absolute and relative stereochemistry of crystalline compounds. The crystal structures of several oxazolidine derivatives have been determined, confirming the stereochemical assignments made by other methods. mdpi.comjournals.co.zanih.gov For example, the X-ray structure of a spiro-oxazolidine (B91167) derived from L-pseudoephedrine has been used to demonstrate the chirality of the product. journals.co.za The solid-state conformation revealed by X-ray analysis can also provide insights into the mechanism of stereochemical induction. mdpi.com

Computational Prediction of Stereochemical Outcomes

Computational chemistry has emerged as a powerful tool for predicting and rationalizing the stereochemical outcomes of reactions involving this compound and its derivatives. Theoretical models, particularly those based on Density Functional Theory (DFT), provide significant insights into reaction mechanisms, transition state geometries, and the relative energies of stereoisomeric products and intermediates.

Researchers have employed various computational methods to understand the factors governing stereoselectivity. These methods allow for the examination of subtle energetic differences that dictate the preferential formation of one stereoisomer over another. For instance, DFT calculations have been successfully used to elucidate the chemo-, regio-, and stereoselectivity of condensation and cyclization reactions that form oxazolidine rings. mdpi.commdpi.comnih.gov

A key area of investigation has been the formation of the oxazolidine ring itself. Theoretical studies have shown that the relative stability of different diastereomers can be predicted with high accuracy. Under thermodynamic equilibrium, the 2,4-cis configured oxazolidine is generally found to be the major diastereomer. mdpi.com However, under acylating conditions where the reaction is kinetically controlled, computational models have correctly predicted the formation of the 2,4-trans isomer. mdpi.com These predictions are based on the calculated energies of the transition states leading to the different stereoisomers.

In the context of nucleophilic additions to derivatives of this compound, computational models have been instrumental in explaining the high levels of diastereoselectivity observed. For example, in the addition of organolithium reagents to N-alkyl-2-oxazolinylazetidines, DFT calculations and NMR predictions were used to elucidate the stereochemistry of the resulting oxazolidine intermediates. frontiersin.orguniba.it A proposed model, supported by these calculations, suggests that the stereochemical outcome is directed by the formation of a complex between the organolithium reagent and the lone pairs of both the azetidine (B1206935) and oxazoline nitrogen atoms. frontiersin.org Relaxed potential energy surface (PES) scans are performed to map the energy landscape and identify the most stable conformations and transition structures. frontiersin.org

The choice of computational method and basis set is crucial for obtaining accurate predictions. Methods such as B3LYP with basis sets like 6-31G(d) or 6-311++G(d,p) are commonly employed to model these systems. mdpi.comnih.govnih.gov These calculations can determine the geometries of transition states and analyze noncovalent interactions, such as hydrogen bonds, which can play a significant role in directing the stereochemical course of a reaction. nih.gov

The table below presents a summary of computational methods and their applications in predicting stereochemical outcomes in reactions involving oxazolidine derivatives.

| Reaction Type | Computational Method | Key Findings | Reference |

| Imine Cyclization | DFT | Prediction of 2,4-cis (thermodynamic) vs. 2,4-trans (kinetic) products. | mdpi.com |

| Nucleophilic Addition | DFT, NMR Prediction | Rationalization of high diastereoselectivity via a complexation model. | frontiersin.orguniba.it |

| Condensation Reaction | DFT (B3LYP/6-31G(d)) | Elucidation of chemo-, regio-, and stereoselectivity. | mdpi.comnih.gov |

| Tautomeric Equilibrium | PM3, 13C NMR | Study of substituent effects on the stability of ring vs. chain tautomers. | acs.org |

| [3+2] Cycloaddition | DFT (B3LYP/6-311++G(d,p)) | Analysis of transition states and noncovalent interactions to predict regio- and diastereoselectivity. | nih.gov |

Furthermore, theoretical calculations can provide data on the conformational properties of the oxazolidine ring itself. For example, calculations have identified specific conformations, such as the ³T₂ conformation, for certain oxazolidine fragments. mdpi.com The table below shows a comparison of empirical and calculated dihedral angles for a related oxazolidine-containing compound, illustrating the accuracy of computational predictions. mdpi.com

| Dihedral Angle | Empirical Value (°) | Calculated Value (°) |

| C15-C19-C18-C17 | 0.29 | Data Not Available in Snippet |

| Additional Angles | ... | ... |

Applications of 2,2 Dimethyl 5 Phenyloxazolidine in the Synthesis of Complex Organic Molecules

Utilization as Versatile Building Blocks in Organic Synthesis

The rigid, chiral scaffold of 2,2-dimethyl-5-phenyloxazolidine derivatives makes them ideal starting points for the stereoselective synthesis of various complex organic molecules.

Intermediates in the Synthesis of Taxane (B156437) Skeleton Compounds (e.g., Paclitaxel (B517696), Docetaxel)

Derivatives of this compound play a crucial role in the semi-synthesis of paclitaxel (Taxol®) and docetaxel (B913) (Taxotere®), two important anticancer drugs. Specifically, (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid is a key component for constructing the side chain of these taxanes. drugfuture.comgoogle.com

The synthesis involves the esterification of a protected baccatin (B15129273) III derivative with this oxazolidine (B1195125) carboxylic acid. drugfuture.comgoogle.com For instance, the condensation of (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid with a protected baccatin III core using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) yields the protected taxane skeleton. drugfuture.com Subsequent deprotection steps, such as treatment with formic acid to open the oxazolidine ring followed by benzoylation and final deprotection, lead to the target paclitaxel molecule. drugfuture.com

A similar strategy is employed for docetaxel, where the corresponding protected side chain, (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid, is attached to the baccatin III core. drugfuture.com The oxazolidine ring serves to protect the amino and hydroxyl groups on the side chain in the correct stereochemical configuration during the coupling reaction.

| Starting Material | Reagent(s) | Product | Application |

| (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | Protected Baccatin III, DCC, DMAP | Protected Paclitaxel | Synthesis of Paclitaxel drugfuture.com |

| (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyloxazolidine-5-carboxylic acid | Protected Baccatin III | Protected Docetaxel | Synthesis of Docetaxel drugfuture.com |

Precursors for Chiral Amino Acid and Amino Alcohol Derivatives

The this compound framework is a valuable precursor for the synthesis of enantiomerically pure amino acids and amino alcohols. These chiral compounds are fundamental building blocks for numerous pharmaceuticals and biologically active molecules. tandfonline.comtandfonline.comdiva-portal.org

For example, N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxylic acid can be coupled with various amines to produce a range of N-substituted carboxamides. tandfonline.comtandfonline.com Subsequent removal of the Boc protecting group and cleavage of the oxazolidine ring under acidic conditions, for instance with trifluoroacetic acid (TFA) in dichloromethane, yields 3-amino-2-hydroxy-3-phenylpropane-1-carboxamide derivatives. tandfonline.comtandfonline.com This methodology provides a straightforward route to novel functionalized amino acid derivatives. tandfonline.comtandfonline.com

Furthermore, the stereoselective synthesis of chiral amino alcohols can be achieved starting from derivatives of this compound. diva-portal.org The inherent chirality of the oxazolidine ring, derived from a chiral amino alcohol precursor, guides the stereochemical outcome of subsequent reactions.

| Starting Material | Reaction | Product Class | Significance |

| N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxylic acid | Amide coupling with various amines | N-substituted-1-N-(tert-butoxycarbonyl)-2,2-dimethyl-4-phenyl-5-oxazolidine carboxamides | Synthesis of functionalized amino acid derivatives tandfonline.comtandfonline.com |

| 5-N-Isopropyl-3-N′-tert-butoxycarbonyl-2,2-dimethyl-4-phenyl oxazolidine-5-carboxamide | Acidic deprotection (TFA/DCM) | 1-N-Isopropyl-3-amino-2-hydroxy-3-phenylpropane-1-carboxamide | Access to chiral amino alcohol derivatives tandfonline.comtandfonline.com |

Scaffolds for Natural Product Synthesis

The rigid and stereochemically defined structure of this compound derivatives makes them excellent scaffolds for the total synthesis of various natural products. Their utility lies in the ability to control the stereochemistry of newly formed chiral centers.

While direct examples of using this compound as a scaffold for a wide range of natural products are specific, the underlying principle of using oxazolidine derivatives derived from chiral amino alcohols is a well-established strategy in natural product synthesis. These scaffolds provide a chiral template from which complex molecular architectures can be constructed with high stereocontrol. The phenyl group at the 5-position can also be a key structural element or a modifiable handle for further synthetic transformations. The 2,5-dimethylphenyl scaffold, a related structural motif, is recognized for its presence in numerous antimicrobial compounds. nih.gov

Role as Protecting Groups for Multifunctional Organic Substrates

The formation of the this compound ring is a highly effective method for the simultaneous protection of 1,2-aminoalcohol functionalities. This strategy is widely employed in multi-step organic synthesis to prevent these reactive groups from undergoing unwanted side reactions.

Protection of 2-Aminoalcohol Moieties

The 1,2-aminoalcohol group is a common structural motif in many biologically important molecules. tandfonline.com Protecting this functionality as a 2,2-dimethyloxazolidine (B1633789) derivative is advantageous due to the ease of formation and the stability of the resulting ring system under various reaction conditions. The protection is typically achieved by reacting the 1,2-aminoalcohol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) under acidic catalysis. drugfuture.com

This protecting group strategy is crucial in the synthesis of complex molecules where other parts of the molecule need to be modified. For instance, in the synthesis of functionalized amino acid derivatives, the oxazolidine ring protects the amino and hydroxyl groups while the carboxylic acid moiety is converted to an amide. tandfonline.comtandfonline.com The protecting group can then be cleanly removed under acidic conditions to reveal the original 1,2-aminoalcohol functionality. tandfonline.comtandfonline.com

| Functional Group | Protecting Reagent | Protected Form | Deprotection Condition |

| 1,2-Aminoalcohol | Acetone or 2,2-Dimethoxypropane | 2,2-Dimethyloxazolidine | Acidic conditions (e.g., TFA, formic acid) drugfuture.comtandfonline.comtandfonline.com |

Protecting Group Strategies in Carbohydrate Chemistry (e.g., Sialic Acids, Glucosamines)

In the intricate field of carbohydrate chemistry, protecting group strategies are paramount for the regioselective and stereoselective synthesis of oligosaccharides. academie-sciences.frwiley-vch.denih.gov While the direct application of this compound for protecting sugars like sialic acids and glucosamines is less common than other standard protecting groups, the underlying principle of using cyclic acetals and ketals is fundamental. wiley-vch.deresearchgate.net

Carbohydrates are rich in hydroxyl groups, and often contain amino functionalities (e.g., glucosamine). academie-sciences.frwiley-vch.de The formation of oxazolidine rings from 2-amino-2-deoxy sugars (glucosamines) is a viable strategy to protect the C-2 amino group and the C-3 hydroxyl group simultaneously. However, the use of an N-phthaloyl group at C-2 is a more common participating group to ensure 1,2-trans-glycosylation. nih.gov

The broader concept involves using cyclic protecting groups to differentiate between the various hydroxyl groups on the sugar ring. academie-sciences.frwiley-vch.de For example, isopropylidene or benzylidene acetals are frequently used to protect 1,2- or 1,3-diols. wiley-vch.deresearchgate.net The choice of protecting group can significantly influence the reactivity and the stereochemical outcome of glycosylation reactions. academie-sciences.frnih.gov

Cleavage and Deprotection Methodologies for this compound-derived Protecting Groups

The fundamental mechanism for the cleavage is an acid-catalyzed hydrolysis. nih.govtotal-synthesis.com The reaction is initiated by the protonation of the oxazolidine nitrogen or oxygen atom, followed by ring opening to form a hemiaminal ether or a Schiff base/iminium ion intermediate. Subsequent hydrolysis of this intermediate liberates the protected 1,2-amino alcohol and acetone. N,O-acetals, such as the this compound, are generally more susceptible to acid-catalyzed cleavage than their corresponding O,O-acetal counterparts. thieme-connect.de

Studies on the hydrolysis kinetics of various oxazolidines have shown that the reaction is facile and proceeds to completion across a wide pH range (1-11). nih.gov The rate of hydrolysis is subject to general acid-base catalysis and is strongly dependent on pH, with maximum rates often observed in acidic conditions. nih.gov However, the stability of the oxazolidine ring can be influenced by steric factors and the basicity of the molecule. nih.gov In some complex syntheses, resistance to hydrolysis under certain acidic conditions has been noted, necessitating the use of more robust N,O-acetals or harsher deprotection protocols. thieme-connect.de

A variety of acidic reagents and solvent systems have been successfully employed for the deprotection step. These range from aqueous solutions of strong mineral acids like hydrochloric acid to organic acids such as acetic acid and trifluoroacetic acid (TFA). thieme-connect.detdcommons.org The choice of acid and reaction conditions is crucial for achieving selective cleavage without affecting other protecting groups within the molecule. For example, in the synthesis of a complex pyridine-containing thiazole (B1198619) skeleton, the oxazolidine ring was cleaved by treatment with 2M hydrochloric acid in tetrahydrofuran (B95107) (THF) at room temperature. oup.com Similarly, processes for preparing taxane analogs describe the use of various acids, including inorganic acids like hydrochloric and sulfuric acid, as well as organic acids like formic, acetic, and trifluoroacetic acid, for the deprotection step. tdcommons.org

In certain contexts, such as solid-phase peptide synthesis, the stability of related oxazolidine rings (pseudoprolines) has been studied in detail. Under high temperatures and acidic conditions (e.g., 95% TFA for resin cleavage), the oxazolidine ring can become unstable, potentially leading to a ring-opened, stable imine form. mdpi.com While this pertains to a slightly different system, it highlights the potential for alternative reaction pathways under specific cleavage conditions.

The following table summarizes representative methodologies for the cleavage of this compound and related structures, showcasing the variety of conditions used in organic synthesis.

Table 1: Selected Methodologies for the Deprotection of this compound Derivatives

| Substrate Type | Reagent(s) | Solvent(s) | Conditions | Outcome | Reference(s) |

| Ethyl 2-(3-t-butoxycarbonyl-2,2-dimethyl-5-phenyloxazolidin-4-yl)thiazole-4-carboxylate | 2M HCl | Tetrahydrofuran (THF) | Room Temperature, 24 h | Cleavage of oxazolidine ring | oup.com |

| General N-Boc-2,2-dimethyl-4-phenyloxazolidine derivative | Hydrochloric acid, Sulfuric acid, Acetic acid, Trifluoroacetic acid | Various (e.g., Ethers, Esters, Alcohols, Ketones) | Not specified | General deprotection of the oxazolidine moiety | tdcommons.org |

| General Oxazolidine | Aqueous Acid | Water / Organic Co-solvent | pH 1-7 | Hydrolysis to amino alcohol and ketone/aldehyde | nih.gov |

| Cyclohexylidene and Oxazolidine protected lactone | Aqueous Acetic Acid | Not specified | Not specified | Simultaneous hydrolysis of both protecting groups | thieme-connect.de |

| Biaryloxazoline | 1. MeI2. NaBH₄3. Aqueous HCl | 1. Not specified2. Methanol3. THF | Not specified | Multi-step cleavage to yield corresponding aldehyde | beilstein-journals.org |

Future Prospects and Emerging Research Frontiers in 2,2 Dimethyl 5 Phenyloxazolidine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes. The synthesis of oxazolidines is no exception, with research trending towards more sustainable practices.

Future methodologies are likely to expand on one-pot syntheses, which improve efficiency by reducing the number of purification steps, saving time, and minimizing solvent waste. mdpi.com An example of a green approach involves the condensation of an amino alcohol with a ketone, such as acetone (B3395972), to form the oxazolidine (B1195125) ring. rsc.orgontosight.ai The use of environmentally benign solvents or even solvent-free conditions is a key area of development. semanticscholar.org

Enzymatic catalysis represents a significant frontier in the green synthesis of precursors to 2,2-dimethyl-5-phenyloxazolidine. For instance, alcohol dehydrogenases (ADHs) have been employed for the stereoselective reduction of azido (B1232118) ketones to chiral azido alcohols, which are direct precursors to enantiomerically pure amino alcohols. rsc.org This biocatalytic approach offers high selectivity under mild reaction conditions.

Furthermore, the development and use of recyclable, heterogeneous catalysts are central to sustainable synthesis. semanticscholar.org Solid acid catalysts, for example, can replace hazardous and difficult-to-remove homogeneous acids in condensation reactions, simplifying work-up procedures and allowing for catalyst reuse. researchgate.net The use of nanoparticle-based catalysts, such as SiO2-POCl2, in multi-component reactions to build the oxazolidine scaffold also points to a future of more efficient and potentially greener synthetic routes. researchgate.net

Table 1: Comparison of Catalysts in Green Synthesis Approaches for Oxazolidine Precursors

| Catalyst System | Precursor/Reaction Type | Advantages | Reference |

|---|---|---|---|

| Alcohol Dehydrogenase (ADH) | Reduction of 2-azidoacetophenone | High enantioselectivity (>99% ee for some ADHs), mild conditions | rsc.org |

| Aquivion-H (Solid Acid) | Acetalization of D-mannitol | Heterogeneous, recyclable, high product selectivity | researchgate.net |

Development of Highly Efficient and Selective Catalytic Systems

The control of stereochemistry is paramount in the synthesis of bioactive molecules, and the development of highly efficient and selective catalysts is a major research thrust in oxazolidine chemistry. Achieving high diastereoselectivity and enantioselectivity is crucial for producing compounds with specific therapeutic or material properties.

Lewis acids have proven effective in catalyzing the formation of oxazolidines with high diastereoselectivity. For example, scandium triflate (Sc(OTf)₃) in the presence of molecular sieves has been used for the highly diastereoselective synthesis of 2,2-dialkyl-3,4-dimethyl-5-phenyloxazolidines from ketones and pseudoephedrine or ephedrine (B3423809). researchgate.netuea.ac.uk

Transition metal catalysis offers a broad toolkit for synthesizing and modifying oxazolidine derivatives. Platinum(II) complexes have been shown to be highly efficient and regioselective catalysts in tandem reactions for the synthesis of other N-heterocycles, a strategy that could be adapted for complex oxazolidines. nih.gov Similarly, dirhodium catalysts have been utilized for C-H amination reactions to form phenyloxazolidine structures. The design of specific ligands is key to enhancing catalyst performance. For example, the XPhos-PdG2 precatalytic system, which contains a bulky biaryl phosphine (B1218219) ligand, has demonstrated high efficiency in cross-coupling reactions, a type of transformation valuable for creating substituted phenyloxazolidine analogues. researchgate.net

Looking forward, the development of catalysts based on earth-abundant and non-toxic metals, such as iron, is a significant goal. acs.org Perovskite-based catalysts are also being explored for their low cost, high efficiency, and selectivity in various catalytic processes, representing a potential future direction for oxazolidine synthesis. mdpi.com

Table 2: Examples of Selective Catalytic Systems in Oxazolidine Synthesis

| Catalyst | Reaction | Selectivity Achieved | Reference |

|---|---|---|---|

| Scandium Triflate / 4 Å Molecular Sieves | Reaction of ketones with pseudoephedrine | High diastereoselectivity | researchgate.netuea.ac.uk |

| H₂/Raney Nickel | Hydrogenation of 2-(2-furyl)-3,4-dimethyl-5-phenyloxazolidine | Diastereoselectivity of ~40% to 80% depending on substrate configuration | tandfonline.com |

Exploration of Novel Reactivity and Rearrangement Pathways

Understanding and discovering new reactions and molecular rearrangements are fundamental to advancing chemical synthesis. Research into this compound is uncovering novel pathways for its formation and transformation.

Theoretical studies have been instrumental in mapping out potential reaction pathways. For example, quantum chemistry methods have been used to investigate the thermal rearrangement of N-acyl-2,2-dimethylaziridines. researchgate.net These studies show how different transition states can lead to either oxazolines (via attack of the amide oxygen on the tertiary carbon) or other products like N-methallylamides, providing a mechanistic basis for controlling reaction outcomes. researchgate.net

The oxazolidine ring itself can undergo specific transformations. During the catalytic hydrogenation of a furan-substituted phenyloxazolidine, for instance, researchers observed not only the hydrogenation of the furan (B31954) ring but also the simultaneous opening of the oxazolidine ring at the C2-O bond. tandfonline.com This demonstrates the potential for selective ring-opening reactions to generate new functionalized structures.

Furthermore, exploration of related heterocyclic systems provides inspiration for new reactions. A ruthenium-catalyzed rearrangement of N-aryl oxazolidinethiones (sulfur analogues of oxazolidinones) to thiazolidinones via an O- to S-alkyl migration highlights the potential for skeletal rearrangements in these five-membered rings. bath.ac.uk Such novel reactivity pathways expand the synthetic utility of the oxazolidine core, allowing it to serve as a template for accessing a wider range of heterocyclic structures.

Integration of Computational Design with Experimental Synthesis for Enhanced Control

The synergy between computational chemistry and experimental synthesis is a powerful paradigm for accelerating the discovery and development of new molecules. In the context of this compound, computational tools are being used to design molecules with desired properties and to understand their behavior at a molecular level, thus guiding synthetic efforts. mdpi.com

Computational methods such as Density Functional Theory (DFT) are used to investigate the structural and electronic properties of oxazolidine derivatives, providing insights that can be correlated with experimental observations, such as their efficacy as corrosion inhibitors. electrochemsci.org Molecular docking and molecular dynamics simulations are employed to predict how oxazolidine-based molecules, such as novel antibiotics, bind to biological targets. mdpi.com This allows for the rational design of more potent compounds before they are synthesized in the lab.

Quantitative Structure-Activity Relationship (QSAR) models are another key tool. By building a statistical model that relates the structural features of a series of oxazolidine derivatives to their biological activity, researchers can predict the activity of new, unsynthesized compounds. scientific.net This approach has been used to design potential herbicide safeners and is a valuable strategy for optimizing compounds for a specific function. scientific.net

A prominent example of this integrated approach is the computational design and subsequent synthesis of novel cytotoxic agents that mimic the bioactive conformation of complex natural products like paclitaxel (B517696). nih.gov By designing scaffolds that include oxazolidinone moieties and computationally evaluating their fit to the biological target, chemists can focus their synthetic resources on the most promising candidates. nih.govnih.gov This design-first approach enhances the efficiency and success rate of discovering new functional molecules. rsc.orguq.edu.au

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Dimethyl-5-phenyloxazolidine, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions involving β-amino alcohols and ketones. For example, refluxing a mixture of 2-amino-2-methylpropanol and benzaldehyde derivatives in toluene with catalytic acid (e.g., p-toluenesulfonic acid) can yield the oxazolidine ring. Reaction optimization involves adjusting temperature, solvent polarity, and catalyst loading to improve yield and purity .

- Data Consideration : Monitor reaction progress using thin-layer chromatography (TLC) and confirm product purity via HPLC (>95% purity threshold).

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodology :

- NMR : Analyze - and -NMR spectra to confirm substituent positions (e.g., methyl groups at C2 and phenyl at C5). Compare chemical shifts with analogous oxazolidines .

- X-ray Crystallography : Resolve stereochemical ambiguity by growing single crystals in ethanol/water mixtures and analyzing lattice parameters (e.g., space group, bond angles) to validate the chair conformation of the oxazolidine ring .

- Data Interpretation : Cross-reference experimental spectra with computational predictions (e.g., DFT-based NMR simulations) to resolve discrepancies .

Q. What stability considerations are critical for handling this compound in experimental workflows?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C is typical for oxazolidines).

- Storage : Store under inert gas (argon) at -20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does stereochemistry influence the reactivity and applications of this compound?

- Methodology :

- Chiral Resolution : Use chiral stationary phases in HPLC (e.g., amylose-based columns) to separate enantiomers. Assess enantiomeric excess (ee) via circular dichroism (CD) spectroscopy.

- Reactivity Studies : Compare reaction kinetics of enantiomers in nucleophilic addition reactions (e.g., with Grignard reagents) to quantify stereoelectronic effects .

- Data Contradictions : If enantiomers exhibit unexpected reactivity, reevaluate steric hindrance using molecular dynamics simulations .

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodology :

- Multi-Technique Validation : Combine -NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-validate functional groups and molecular weight. For example, IR peaks at ~1650 cm confirm C=N stretching in the oxazolidine ring .

- Crystallographic vs. Computational Data : If X-ray structures conflict with DFT-optimized geometries, check for crystal packing effects or solvent interactions .

Q. What computational strategies predict the pharmacological activity of this compound derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). Prioritize derivatives with high binding affinity (ΔG < -8 kcal/mol) and complementary steric fit .

- QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Methodological Guidelines for Experimental Design

- Hypothesis Testing : Frame questions using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, "Does this compound exhibit selective inhibition against kinase X compared to isoform Y?" .

- Data Triangulation : Address anomalies by repeating experiments under controlled conditions (e.g., humidity-free environment) and consulting multi-institutional spectral databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.